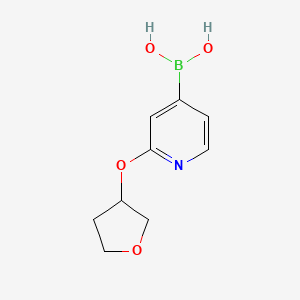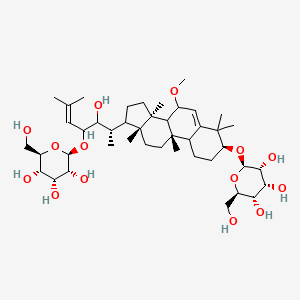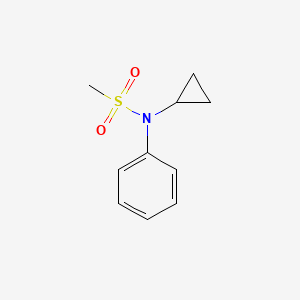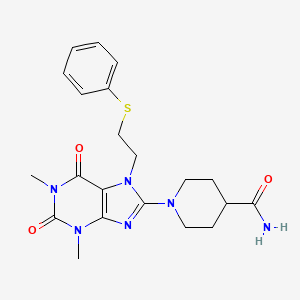
1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include purine derivatives and piperidine carboxamide, which undergo various chemical transformations such as alkylation, oxidation, and substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a model compound for studying purine derivatives and their reactivity.
Biology: For investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: As a candidate for drug development, particularly for diseases where purine derivatives have shown efficacy.
Industry: In the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other purine derivatives with different substituents. Examples include:
- 1,3-dimethylxanthine (theobromine)
- 1,3,7-trimethylxanthine (caffeine)
- 6-thioguanine
Uniqueness
The uniqueness of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide lies in its specific structure, which combines a purine core with a piperidine carboxamide moiety and a phenylthioethyl group. This unique combination of functional groups can result in distinct biological activities and chemical reactivity compared to other purine derivatives.
特性
分子式 |
C21H26N6O3S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
1-[1,3-dimethyl-2,6-dioxo-7-(2-phenylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O3S/c1-24-18-16(19(29)25(2)21(24)30)27(12-13-31-15-6-4-3-5-7-15)20(23-18)26-10-8-14(9-11-26)17(22)28/h3-7,14H,8-13H2,1-2H3,(H2,22,28) |
InChIキー |
JBYOKLQVNDIXSG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
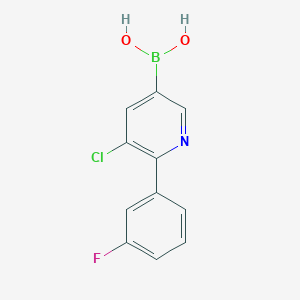
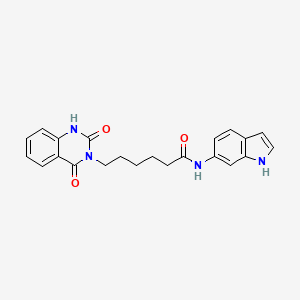


![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
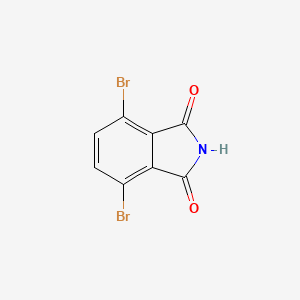

![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)

